

Technical Guide: 3,5-Dimethylphenol-d10

Certificate of Analysis

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Compound of Interest

Compound Name: 3,5-Dimethylphenol-d10

Cat. No.: B15383901

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This technical guide provides a comprehensive overview of the analytical data and testing methodologies for the deuterated standard, **3,5-Dimethylphenol-d10**. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for quantitative analysis and as internal standards.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative batch of **3,5-Dimethylphenol-d10**. This information is critical for ensuring the accuracy and reliability of experimental results.

Parameter	Specification	Result	Method Reference
Identity	Conforms to structure	Conforms	^1H NMR, ^{13}C NMR, MS
Chemical Purity	$\geq 98.0\%$	99.5%	GC-MS
Isotopic Purity	≥ 98 atom % D	99.2 atom % D	^1H NMR / Mass Spec.
Molecular Formula	$\text{C}_8\text{D}_{10}\text{O}$	$\text{C}_8\text{D}_{10}\text{O}$	-
Molecular Weight	132.23 g/mol	132.23 g/mol	-
CAS Number	1192812-51-3	1192812-51-3	-
Appearance	White to off-white solid	White solid	Visual Inspection
Solubility	Soluble in Methanol	Conforms	Visual Inspection

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are based on established analytical techniques for the characterization of deuterated compounds.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **3,5-Dimethylphenol-d10**.

Methodology:

- **Sample Preparation:** A sample of 5-10 mg of **3,5-Dimethylphenol-d10** is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) in a 5 mm NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **^1H NMR Spectroscopy:**

- The ^1H NMR spectrum is acquired to confirm the absence of significant proton signals corresponding to the aromatic ring and methyl groups, which indicates a high degree of deuteration.
- Residual proton signals from the solvent and any minor non-deuterated impurities are identified.
- ^{13}C NMR Spectroscopy:
 - The ^{13}C NMR spectrum is acquired to confirm the carbon skeleton of the molecule.
 - The chemical shifts of the carbon atoms are compared to those of the non-deuterated 3,5-Dimethylphenol standard to ensure structural integrity.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of **3,5-Dimethylphenol-d10** and to identify and quantify any impurities.

Methodology:

- Sample Preparation: A stock solution of **3,5-Dimethylphenol-d10** is prepared in a volatile organic solvent (e.g., Dichloromethane, Methanol) at a concentration of approximately 1 mg/mL. A series of dilutions are made to create a calibration curve.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm) is typically used.
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Temperature Program:
 - Initial temperature: 60 $^{\circ}\text{C}$, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C.
- Data Analysis: The purity is determined by calculating the area percentage of the main peak in the chromatogram. Impurities are identified by their mass spectra and retention times.

Isotopic Purity Determination

Objective: To determine the percentage of deuterium incorporation in the **3,5-Dimethylphenol-d10** molecule.

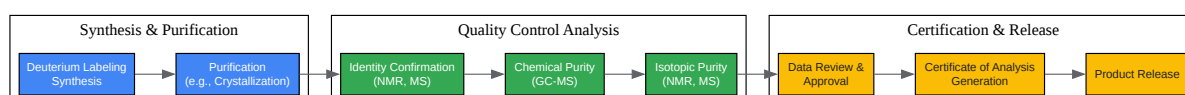
Methodology:

- ¹H NMR Method:
 - A known amount of a certified internal standard with a known proton concentration is added to the NMR sample of **3,5-Dimethylphenol-d10**.
 - The ¹H NMR spectrum is acquired.
 - The integral of the residual proton signals of **3,5-Dimethylphenol-d10** is compared to the integral of the internal standard.
 - The isotopic purity is calculated based on the relative integrals and the known concentrations of the sample and the standard.
- Mass Spectrometry (MS) Method:

- The mass spectrum of the **3,5-Dimethylphenol-d10** is acquired using GC-MS or direct infusion MS.
- The relative intensities of the molecular ion peak (for the fully deuterated species) and the peaks corresponding to species with fewer deuterium atoms (M-1, M-2, etc.) are measured.
- The isotopic distribution is used to calculate the atom percent of deuterium.

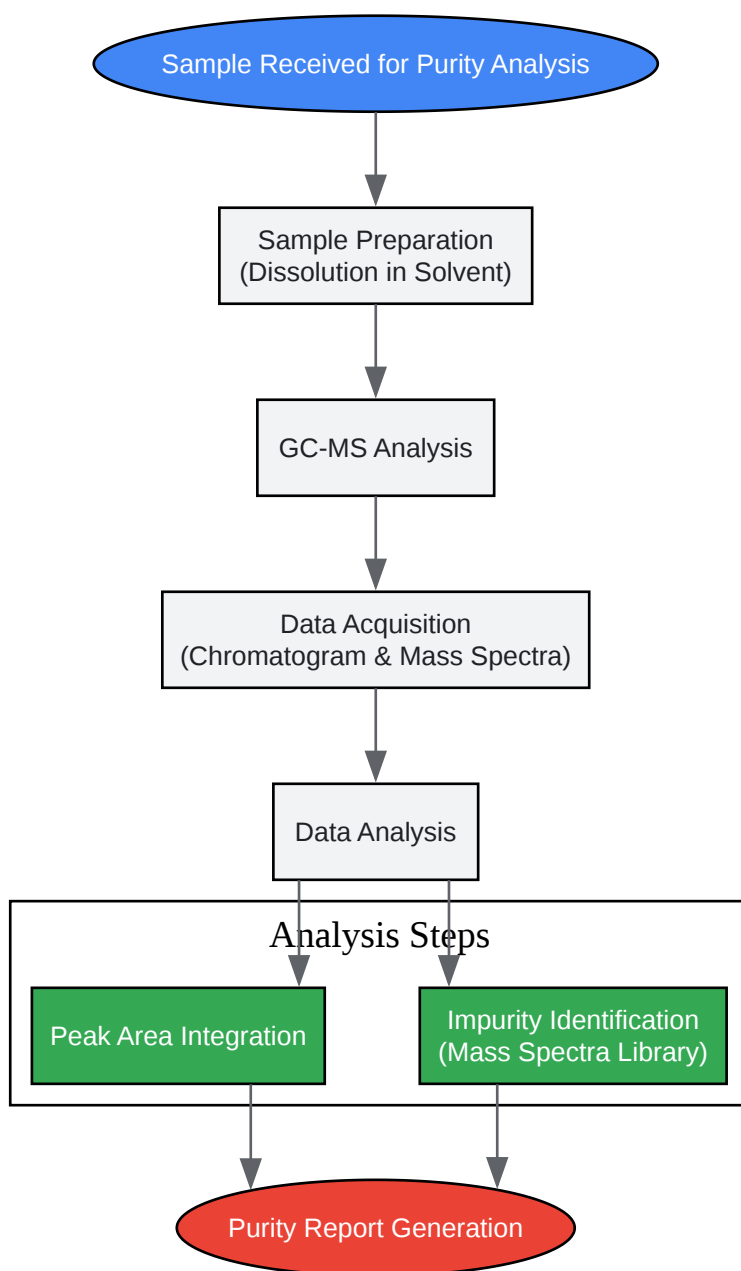
Workflow and Pathway Diagrams

The following diagrams illustrate the key processes involved in the certification of **3,5-Dimethylphenol-d10**.



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Caption: Workflow for the synthesis and certification of a deuterated standard.



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Caption: Experimental workflow for chemical purity determination by GC-MS.

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